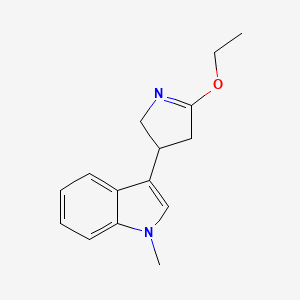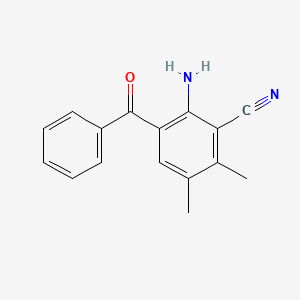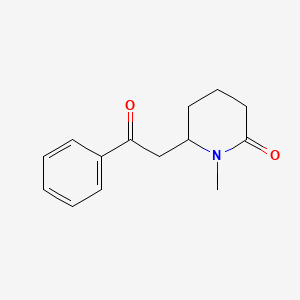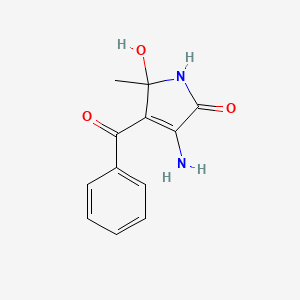
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is an organic compound derived from anthraquinone It is characterized by its two acetate groups attached to the anthracene core, which is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate typically involves the reaction of anthraquinone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives that can be further utilized in synthetic applications .
Applications De Recherche Scientifique
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with enzymes and other biomolecules, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is unique due to its specific substitution pattern and the presence of two acetate groups. This structural feature imparts distinct chemical reactivity and properties, making it valuable for targeted applications in synthesis and research .
Propriétés
Numéro CAS |
88022-63-3 |
|---|---|
Formule moléculaire |
C18H12O6 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(9-acetyloxy-1,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(17(14)22)18(24-10(2)20)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
Clé InChI |
VUAFUQDBJQZPTL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C2C(=C(C3=CC=CC=C3C2=O)OC(=O)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14378303.png)





![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)






